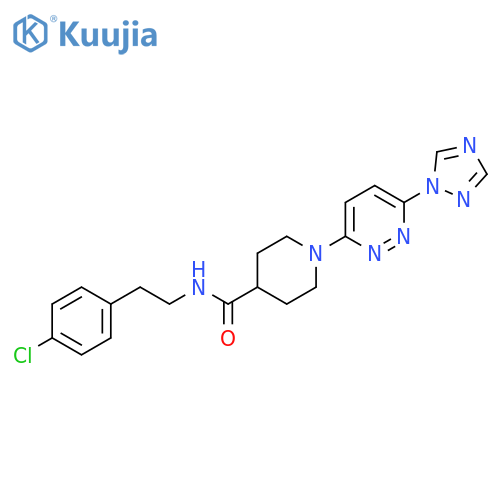Cas no 1797092-76-2 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide)

1797092-76-2 structure
商品名:1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1797092-76-2
- AKOS024569211
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide
- N-[2-(4-CHLOROPHENYL)ETHYL]-1-[6-(1,2,4-TRIAZOL-1-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE
- N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
- F6456-2229
-
- インチ: 1S/C20H22ClN7O/c21-17-3-1-15(2-4-17)7-10-23-20(29)16-8-11-27(12-9-16)18-5-6-19(26-25-18)28-14-22-13-24-28/h1-6,13-14,16H,7-12H2,(H,23,29)
- InChIKey: RNOYWQIIBROJIU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CCNC(C1CCN(C2=CC=C(N3C=NC=N3)N=N2)CC1)=O
計算された属性
- せいみつぶんしりょう: 411.1574360g/mol
- どういたいしつりょう: 411.1574360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 523
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 88.8Ų
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6456-2229-20μmol |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
| Life Chemicals | F6456-2229-10μmol |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6456-2229-25mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 25mg |
$163.5 | 2023-05-20 | |
| Life Chemicals | F6456-2229-4mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
| Life Chemicals | F6456-2229-50mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 50mg |
$240.0 | 2023-05-20 | |
| Life Chemicals | F6456-2229-20mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 20mg |
$148.5 | 2023-05-20 | |
| Life Chemicals | F6456-2229-30mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 30mg |
$178.5 | 2023-05-20 | |
| Life Chemicals | F6456-2229-5mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
| Life Chemicals | F6456-2229-40mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 40mg |
$210.0 | 2023-05-20 | |
| Life Chemicals | F6456-2229-2mg |
N-[2-(4-chlorophenyl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797092-76-2 | 90%+ | 2mg |
$88.5 | 2023-05-20 |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
1797092-76-2 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide) 関連製品
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 55290-64-7(Dimethipin)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
